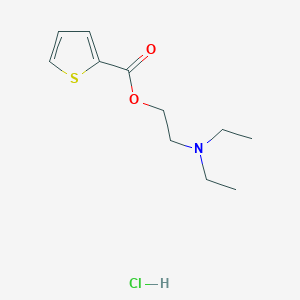
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride
Vue d'ensemble
Description
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as etomidate or Amidate and is a general anesthetic agent that is widely used in clinical settings. It is an imidazole derivative that has a unique chemical structure and exhibits a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride involves the modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It binds to the GABA-A receptor, which results in the enhancement of inhibitory neurotransmission, leading to sedation and anesthesia. It also has a rapid onset of action due to its high lipid solubility, which allows it to cross the blood-brain barrier quickly.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include sedation, anesthesia, and muscle relaxation. It also has minimal cardiovascular and respiratory effects, making it a safe anesthetic agent for patients with cardiovascular or respiratory diseases. However, it can cause adrenal suppression, which may lead to a decrease in cortisol production.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride in lab experiments include its rapid onset of action, short duration of action, and minimal cardiovascular and respiratory effects. It is also relatively easy to administer and has a low incidence of adverse effects. However, its use is limited due to its potential for adrenal suppression and its effects on the GABA-A receptor, which may affect the results of certain experiments.
Orientations Futures
The future directions for research on 2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride include its potential applications in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. It may also have potential applications in the treatment of certain types of cancer, as recent studies have shown that it has antitumor properties. Additionally, further research is needed to determine the long-term effects of etomidate on adrenal function and its potential for abuse.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action involves the modulation of GABA receptors in the central nervous system, leading to sedation and anesthesia. While it has advantages in lab experiments, its use is limited due to its potential for adrenal suppression and effects on the GABA-A receptor. Future research is needed to determine its potential applications in the treatment of neurological disorders and cancer.
Applications De Recherche Scientifique
2-(diethylamino)ethyl 2-thiophenecarboxylate hydrochloride has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It is primarily used as a general anesthetic agent due to its rapid onset of action and short duration of action. However, recent studies have also shown that etomidate has potential applications in the treatment of certain neurological disorders, such as epilepsy and Alzheimer's disease.
Propriétés
IUPAC Name |
2-(diethylamino)ethyl thiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S.ClH/c1-3-12(4-2)7-8-14-11(13)10-6-5-9-15-10;/h5-6,9H,3-4,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDMBYDYNYLQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=CS1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3967435.png)
![1-methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3967446.png)
![N-dibenzo[b,d]furan-3-yl-2-iodobenzamide](/img/structure/B3967452.png)

![2-{[(4-nitrophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3967464.png)


![4,4'-[(3-bromo-4-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3967482.png)
![1-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}azepane oxalate](/img/structure/B3967489.png)
![1-[1-(2-chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3967491.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)
![4,5-dichloro-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoic acid](/img/structure/B3967503.png)

![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)